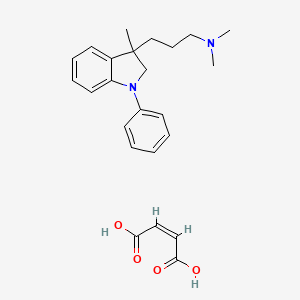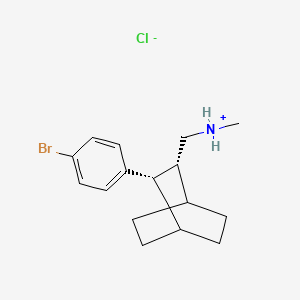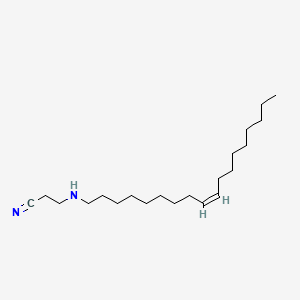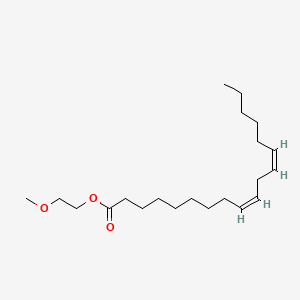
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is a chemical compound with a unique structure that includes a benzothiadiazole ring and a trimethylammonium group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide typically involves the reaction of benzothiadiazole derivatives with trimethylamine and an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like halides, cyanides; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the iodide ion.
Wissenschaftliche Forschungsanwendungen
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving cellular signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide: Similar structure but with different substituents, leading to varied properties and applications.
(2,1,3-Benzothia(S IV)diazol-5-yl)ethylammonium iodide: Another related compound with distinct functional groups.
Uniqueness
(2,1,3-Benzothia(S IV)diazol-5-yl)trimethylammonium iodide is unique due to its specific combination of the benzothiadiazole ring and trimethylammonium group, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60045-74-1 |
|---|---|
Molekularformel |
C9H12IN3S |
Molekulargewicht |
321.18 g/mol |
IUPAC-Name |
2,1,3-benzothiadiazol-5-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C9H12N3S.HI/c1-12(2,3)7-4-5-8-9(6-7)11-13-10-8;/h4-6H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WXNOHMLYCRNNCP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)




